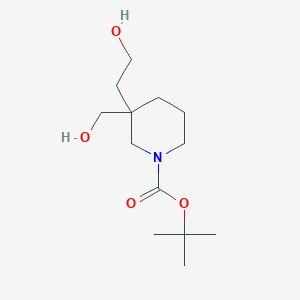

叔丁基3-(2-羟乙基)-3-(羟甲基)哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

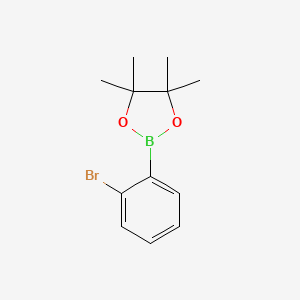

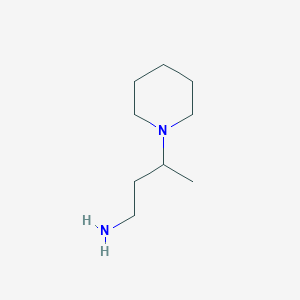

The compound tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. Although the specific compound is not directly synthesized or characterized in the provided papers, similar tert-butyl piperidine-1-carboxylate derivatives have been synthesized and studied for their potential biological activities and as intermediates for further chemical transformations .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available piperidin-4-ylmethanol or similar compounds. For instance, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Similarly, other derivatives were synthesized through acylation, sulfonation, substitution, and other reactions, with varying yields . These methods demonstrate the versatility of piperidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives have been characterized using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and LCMS. X-ray diffraction studies have provided detailed insights into the crystal structures of these compounds, revealing linear, L-shaped, or other conformations depending on the substituents attached to the piperidine ring . Density functional theory (DFT) calculations have been used to optimize the molecular structures and compare them with experimental data, ensuring the accuracy of the structural determinations .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, serving as intermediates for the synthesis of biologically active compounds. For example, they have been used to synthesize key intermediates for anticancer drugs, benziimidazole compounds, and other nitrogenous compounds with potential therapeutic applications . The reactivity of these derivatives is influenced by the nature of the substituents, which can include ester, hydrazide, bromopyridinyl, and other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are closely related to their molecular structures. The presence of tert-butyl and other substituents affects the solubility, melting points, and stability of these compounds. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing and overall stability of the compounds . Additionally, the compounds' biological activities, such as antibacterial and antifungal properties, have been evaluated, showing moderate activity against several microorganisms .

科学研究应用

分子结构和键合特性

虽然在检索到的论文中没有直接引用叔丁基3-(2-羟乙基)-3-(羟甲基)哌啶-1-甲酸酯化合物,但它与因其分子构型和键合特性而被研究的化合物具有相似的结构。例如,对相关酯的六元环结构的研究揭示了其扭曲的半椅式构型以及涉及 OH 和 NH 基团的氢键模式,这可能与理解叔丁基3-(2-羟乙基)-3-(羟甲基)哌啶-1-甲酸酯的结构动力学相关 (Kolter, Rübsam, Giannis, & Nieger, 1996)。

合成和中间体应用

合成工艺和作为生物活性化合物中间体的应用是类似化合物的关键研究领域。一项研究展示了叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼兰-2-基)-1H-吡唑-1-基)哌啶-1-甲酸酯的合成,强调了其作为生产克唑替尼的重要中间体,克唑替尼具有类似的合成途径,可适用于叔丁基3-(2-羟乙基)-3-(羟甲基)哌啶-1-甲酸酯 (Kong et al., 2016)。

手性和药物开发

手性中间体由于能够提高药物疗效并减少药物副作用而在药物开发中发挥着重要作用。手性中间体(如(5R,6S)-叔丁基5-乙酰氧基-6-(羟甲基)-5,6-二氢吡啶-1(2H)-甲酸酯)的有效合成,它作为各种多羟基哌啶的常见前体,强调了手性在合成药物中间体中的重要性。这项研究可以为开发对映体纯净的叔丁基3-(2-羟乙基)-3-(羟甲基)哌啶-1-甲酸酯形式提供信息 (Ramalingam, Bhise, Show, & Kumar, 2012)。

新合成路线

探索新的合成路线对于优化化合物生产至关重要。相关哌啶化合物的制备,例如(S)-4-(1-(3,4-二氯苯基)-2-甲氧基乙基)哌啶,涉及创新的合成策略,可用于叔丁基3-(2-羟乙基)-3-(羟甲基)哌啶-1-甲酸酯的合成。这些策略包括脂肪酶催化的动力学拆分和不对称氢化,这对于实现高收率和对映体纯度至关重要 (Yamashita et al., 2015)。

属性

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(17)14-7-4-5-13(9-14,10-16)6-8-15/h15-16H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXVSBCHJWDURB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CCO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620723 |

Source

|

| Record name | tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

CAS RN |

374795-35-4 |

Source

|

| Record name | tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)